

Application Note: GC-MS Determination of 4-(2-Methylanilino)phenol Impurities

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Compound of Interest

Compound Name: 4-(2-Methylanilino)phenol

CAS No.: 23197-53-7

Cat. No.: B1590630

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Method ID: AN-GCMS-MAP-001 Target Analyte: **4-(2-Methylanilino)phenol** (4-Hydroxy-2'-methyldiphenylamine) CAS Number: 23197-53-7 Matrix: Pharmaceutical Intermediates, Rubber Antioxidants (e.g., 6PPD), Synthetic Dyes[1]

Introduction & Chemical Context

4-(2-Methylanilino)phenol is a diarylamine impurity often found in the synthesis of rubber antioxidants and specific pharmaceutical intermediates.[1] Structurally, it consists of a phenol ring bridged by a secondary amine to an o-toluene ring.[1]

Why this analysis is critical:

- Genotoxic Potential: Diarylamines can be precursors to N-nitrosamines under specific conditions.[1]
- Process Control: Its presence indicates incomplete conversion or side-reactions in the coupling of hydroquinone and o-toluidine.[1]

- **Chromatographic Behavior:** The molecule possesses two active protic sites: a phenolic hydroxyl (-OH) and a secondary amine (-NH-).[1] These polar groups cause severe peak tailing and irreversible adsorption on standard GC liners, necessitating derivatization for reliable quantification.[1]

Chemical Properties

Property	Value
IUPAC Name	4-[(2-Methylphenyl)amino]phenol
Molecular Formula	C ₁₃ H ₁₃ NO
Molecular Weight	199.25 g/mol
Boiling Point	~350°C (Predicted) - Requires Derivatization
pKa	~10 (Phenol), ~1 (Amine)

Experimental Protocol (Step-by-Step)

Reagents & Standards

- Reference Standard: **4-(2-Methylanilino)phenol** (>98% purity).[1]
- Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[1]
 - Scientific Rationale: BSTFA is a strong silylating agent.[1] The addition of 1% TMCS acts as a catalyst to ensure the sterically hindered secondary amine (adjacent to the o-methyl group) is silylated if forcing conditions are used, though the O-TMS derivative is the primary kinetic product.
- Solvent: Anhydrous Pyridine (acts as an acid scavenger and solvent) or Ethyl Acetate.[1]

Sample Preparation Workflow

This protocol utilizes a "Derivatize-and-Inject" approach to ensure maximum volatility.[1]

- Stock Preparation: Dissolve 10 mg of target standard in 10 mL of Methanol (1 mg/mL).

- Working Standard: Dilute Stock to 10 µg/mL in Ethyl Acetate.
- Derivatization Reaction:
 - Aliquot 100 µL of sample/standard into a GC vial.
 - Evaporate solvent to dryness under Nitrogen stream (mild heat, 40°C).[1]
 - Add 50 µL Anhydrous Pyridine and 50 µL BSTFA + 1% TMCS.
 - Cap and vortex for 30 seconds.
 - Incubate at 70°C for 45 minutes.
 - Critical Control Point: The elevated temperature is required to drive the reaction to completion.[1] While the phenolic -OH reacts rapidly, the secondary amine (-NH-) is less nucleophilic and sterically hindered by the ortho-methyl group.[1] This step ensures a stable Di-TMS or consistent Mono-TMS product.[1]
- Cooling: Allow to cool to room temperature.
- Dilution: Dilute with 400 µL Ethyl Acetate (Total Volume ~500 µL).
- Injection: Inject 1 µL into GC-MS.

Visual Workflow (DOT Diagram)



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Caption: Step-by-step derivatization workflow ensuring removal of protic solvents before silylation to prevent reagent hydrolysis.

GC-MS Method Parameters

Gas Chromatograph (Agilent 7890B or equivalent)

- Column: HP-5MS UI or DB-5MS (30 m × 0.25 mm × 0.25 μm).[1]
 - Rationale: A non-polar (5%-phenyl)-methylpolysiloxane phase is ideal for separating aromatic silylated derivatives.[1]
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Inlet: Splitless mode (purge on at 1.0 min).
- Inlet Temperature: 280°C.[1]
- Oven Program:
 - Initial: 100°C (Hold 1 min).
 - Ramp 1: 20°C/min to 250°C.
 - Ramp 2: 10°C/min to 300°C (Hold 5 min).
 - Total Run Time: ~18.5 minutes.[1]

Mass Spectrometer (Agilent 5977B or equivalent)

- Source Temp: 230°C.
- Quad Temp: 150°C.
- Transfer Line: 290°C.[1]
- Ionization: Electron Impact (EI) @ 70 eV.[1]
- Acquisition Mode: SIM/Scan (Synchronous).[1]
 - Scan Range: m/z 50–500 (for identification).[1]
 - SIM Groups: See Table below.

Data Analysis & Interpretation

Fragmentation Pattern (TMS Derivative)

Upon derivatization, the target molecule (MW 199) typically forms a Di-TMS derivative (MW 343) under the prescribed conditions (O-TMS and N-TMS).[1] However, if steric hindrance is significant, the Mono-TMS (O-TMS, MW 271) may be observed.[1]

Target Derivative: Di-TMS-4-(2-Methylanilino)phenol[1]

- Molecular Weight: 343.[1]
- Structure: TMS-O-C₆H₄-N(TMS)-C₆H₄-CH₃. [1]

Key Diagnostic Ions:

Ion Type	m/z	Origin/Mechanism
Molecular Ion (M ⁺)	343	Intact Di-TMS derivative.[1]
Base Peak (M-15)	328	Loss of methyl group from TMS (Silicon-Methyl cleavage). [1] Very stable.
Silicon Cluster	73	Trimethylsilyl cation [Si(CH ₃) ₃] ⁺ . [1]

| Fragment | 196 | Loss of one TMS group + rearrangements. |

Note: If Mono-TMS (O-TMS only) is dominant, look for M⁺ 271 and (M-15) 256.[1]

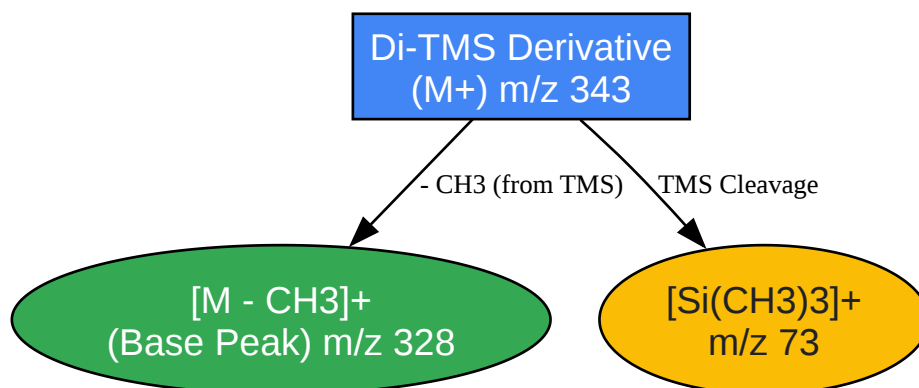
SIM Parameters for Quantification

For high-sensitivity quantification, use Selected Ion Monitoring (SIM).[1]

Target Analyte	Ret. Time (approx)	Quant Ion (m/z)	Qualifier Ions (m/z)
Di-TMS-4-(2-Methylanilino)phenol	12.4 min	343	328, 196
Mono-TMS-4-(2-Methylanilino)phenol	11.8 min	271	256, 73

Recommendation: Sum the areas of Mono- and Di-TMS peaks if conversion is not 100%, or optimize the incubation time (Step 2.2) to force 100% Di-TMS formation.[1]

Fragmentation Pathway Diagram



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Caption: Primary fragmentation pathway for the Di-TMS derivative under EI (70eV).

Method Validation (Self-Validating Systems)[1]

To ensure Scientific Integrity (Part 2), the method includes these internal checks:

- Derivatization Efficiency Check:
 - Monitor the ratio of Mono-TMS (m/z 271) to Di-TMS (m/z 343).
 - Acceptance Criteria: Di-TMS should be >95% of total peak area.[1] If Mono-TMS is high, increase incubation time or temperature.[1]
- Linearity:

- Range: 0.1 µg/mL to 50 µg/mL.[1]
- $R^2 > 0.995$ required.[1]
- Carryover:
 - Inject a solvent blank (Ethyl Acetate) after the highest standard.[1]
 - Limit: < 0.1% of the LOQ area.[1]
- Internal Standard (ISTD):
 - Use Phenanthrene-d10 or Bisphenol A-d16 (added prior to derivatization) to correct for injection variability and derivatization efficiency.[1]

References

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